An In-depth Technical Guide to the Chemical Properties of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
An In-depth Technical Guide to the Chemical Properties of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the chiral molecule (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The introduction of a chiral center, as in the title compound, presents opportunities for stereospecific interactions with biological targets, a critical consideration in modern drug development. This document outlines a proposed enantioselective synthetic route, detailed analytical characterization methodologies, and a discussion of the potential biological significance of this specific enantiomer. While experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles and data from analogous structures to provide a robust framework for its synthesis and evaluation.
Introduction: The Significance of Chiral Pyrazole Alcohols
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and antipsychotic properties.[2][3] The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological macromolecules, such as enzymes and receptors. Consequently, one enantiomer of a chiral drug often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral secondary alcohol containing the 1-methyl-1H-pyrazole moiety. The presence of the hydroxyl group and the chiral center offers a handle for further synthetic modifications and the potential for stereospecific hydrogen bonding interactions with biological targets. This guide aims to provide the foundational chemical knowledge required for researchers to synthesize, purify, and characterize this promising chiral building block.
Proposed Enantioselective Synthesis
The most logical and established approach to obtaining (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in high enantiopurity is through the asymmetric reduction of the corresponding prochiral ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethanone. This method is widely employed in the synthesis of chiral alcohols due to its efficiency and the availability of a diverse range of chiral catalysts.
Synthesis of the Ketone Precursor: 1-(1-methyl-1H-pyrazol-3-yl)ethanone
The synthesis of the ketone precursor can be achieved through various established methods for pyrazole synthesis.[4] A common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Workflow for Precursor Synthesis:
Caption: Proposed synthesis of the ketone precursor.
Asymmetric Reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethanone
The enantioselective reduction of the ketone to the desired (R)-alcohol can be accomplished using a chiral catalyst system. Noyori's ruthenium-based catalysts, for example, are well-documented for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN-Ru) and a base (e.g., potassium tert-butoxide) in an appropriate solvent such as isopropanol.
-
Reaction Setup: In a separate flask, dissolve 1-(1-methyl-1H-pyrazol-3-yl)ethanone in isopropanol.
-
Hydrogenation: Transfer the catalyst solution to the ketone solution. The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.
Physicochemical and Spectroscopic Characterization
Due to the lack of specific experimental data for the title compound, this section outlines the expected physicochemical properties and provides predicted spectroscopic data based on its structure and known data for similar compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₆H₁₀N₂O | - |
| Molecular Weight | 126.16 g/mol | - |
| Appearance | Colorless to pale yellow oil or low melting solid | Analogy with similar small chiral alcohols |
| Boiling Point | ~236.5 ± 15.0 °C at 760 mmHg | Predicted for the racemate |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. | General solubility of pyrazole derivatives and alcohols |
| Optical Rotation [α]D | Expected to be non-zero. The sign and magnitude require experimental determination. | Property of a chiral compound |
Spectroscopic Analysis
Workflow for Spectroscopic Characterization:
Caption: Workflow for spectroscopic analysis.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol are as follows:
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¹H NMR (predicted):
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~1.5 ppm (d, 3H): Doublet corresponding to the methyl protons of the ethyl group, coupled to the methine proton.
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~3.8 ppm (s, 3H): Singlet for the N-methyl protons.
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~4.9 ppm (q, 1H): Quartet for the methine proton, coupled to the adjacent methyl protons.
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~5.0 ppm (br s, 1H): Broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
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~6.1 ppm (d, 1H): Doublet for the C4 proton of the pyrazole ring.
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~7.3 ppm (d, 1H): Doublet for the C5 proton of the pyrazole ring.
-
-
¹³C NMR (predicted):
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~23 ppm: Methyl carbon of the ethyl group.
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~39 ppm: N-methyl carbon.
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~65 ppm: Methine carbon bearing the hydroxyl group.
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~104 ppm: C4 of the pyrazole ring.
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~129 ppm: C5 of the pyrazole ring.
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~150 ppm: C3 of the pyrazole ring.
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, the following is expected:
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Molecular Ion (M+): m/z = 126.
-
Key Fragmentation Patterns:
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
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~3300 cm⁻¹ (broad): O-H stretching of the alcohol.
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~2900-3000 cm⁻¹: C-H stretching of the alkyl groups.
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~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1000-1200 cm⁻¹: C-O stretching of the secondary alcohol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the synthesized alcohol. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral alcohols.[7][8]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral column, such as one based on derivatized cellulose or amylose, should be chosen.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs (typically around 220-250 nm) is suitable.
-
Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Potential Biological Significance and Applications
-
Anti-inflammatory: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.[1]
-
Antimicrobial and Antifungal: The pyrazole scaffold is present in several antimicrobial and antifungal agents.[3]
-
Anticancer: Certain pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[9]
-
Neuroprotective: Some pyrazoles have shown potential in protecting neurons from damage.[1]
The chirality of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is of paramount importance. The specific stereochemistry can lead to enhanced binding affinity and selectivity for a particular biological target compared to its (S)-enantiomer or the racemic mixture. This enantiomer could serve as a valuable chiral building block for the synthesis of more complex drug candidates. Further research is warranted to explore the specific biological profile of this compound.
Safety and Handling
Pyrazole and its derivatives should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.[10][11]
-
Personal Protective Equipment: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol represents a chiral building block with significant potential in drug discovery and development. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties. A plausible enantioselective synthetic route via asymmetric reduction of the corresponding ketone has been detailed, along with a thorough plan for its purification and characterization using modern analytical techniques. The potential biological significance of this molecule, grounded in the known activities of pyrazole derivatives, underscores the importance of further investigation into its specific pharmacological profile. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related chiral pyrazole-containing molecules.
References
-
Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and Biological Activity of Chiral Dihydropyrazole: Potential Lead for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Retrieved from [Link]
-
ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
- Google Books. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Manufacturer & Bulk Supplier | High-purity Pyrazole [chemicalbull.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
